5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606347
InChI: InChI=1S/C10H11BrClN3/c1-10(2,3)9-14-7(12)6-5(11)4-13-8(6)15-9/h4H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57 g/mol

5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13606347

Molecular Formula: C10H11BrClN3

Molecular Weight: 288.57 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C10H11BrClN3
Molecular Weight 288.57 g/mol
IUPAC Name 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H11BrClN3/c1-10(2,3)9-14-7(12)6-5(11)4-13-8(6)15-9/h4H,1-3H3,(H,13,14,15)
Standard InChI Key JGISYDFGQQXJGW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl
Canonical SMILES CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, reflects its substitution pattern on the pyrrolopyrimidine scaffold. Key identifiers include:

PropertyValueSource
CAS Number2137807-68-0
Molecular FormulaC10H11BrClN3\text{C}_{10}\text{H}_{11}\text{BrClN}_3
Molecular Weight288.57 g/mol
SMILESCC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl
InChI KeyJGISYDFGQQXJGW-UHFFFAOYSA-N

The tert-butyl group at position 2 enhances steric bulk, potentially influencing solubility and reactivity, while the halogen atoms (Br, Cl) at positions 5 and 4 enable further functionalization via cross-coupling or nucleophilic substitution .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step halogenation and alkylation reactions. A plausible route includes:

  • Core Formation: Construction of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of appropriately substituted precursors .

  • Halogenation: Sequential bromination and chlorination using agents like N\text{N}-bromosuccinimide (NBS) or POCl3\text{POCl}_3 .

  • Alkylation: Introduction of the tert-butyl group via nucleophilic substitution or transition-metal-catalyzed coupling .

For example, bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NBS in dichloromethane yields the 5-bromo intermediate, which is subsequently alkylated with tert-butyl reagents .

Industrial Considerations

Industrial-scale production requires optimized conditions to maximize yield and purity. Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .

  • Catalysts: Palladium catalysts facilitate coupling reactions for tert-butyl introduction.

  • Purification: Chromatography or recrystallization ensures high purity (>97%) .

PropertyValueSource
Melting Point88–92°C (predicted)
Boiling Point411.3±55.0°C (predicted)
Density1.65±0.1 g/cm³ (predicted)
LogP (octanol-water)2.2 (consensus)
Solubility0.0657 mg/mL (SILICOS-IT)

The compound’s low aqueous solubility (logS=3.57\log S = -3.57) necessitates formulation strategies for biological testing .

Research Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing halogenation at adjacent positions requires precise control .

  • Steric Hindrance: The tert-butyl group complicates further functionalization, necessitating tailored catalysts.

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